Navigating the Synthesis and Safety of 7-Boc-10-oxo-2,7-diaza-spiro[4.5]decane: A Technical Guide for Drug Discovery Professionals
Navigating the Synthesis and Safety of 7-Boc-10-oxo-2,7-diaza-spiro[4.5]decane: A Technical Guide for Drug Discovery Professionals
The spirocyclic scaffold has emerged as a cornerstone in modern medicinal chemistry, prized for its inherent three-dimensionality that allows for novel pharmacophore arrangements and improved physicochemical properties.[1] Among these, the 2,7-diaza-spiro[4.5]decane core is of particular interest, offering a versatile platform for the development of innovative therapeutics. This technical guide provides an in-depth exploration of 7-Boc-10-oxo-2,7-diaza-spiro[4.5]decane, a key building block for drug discovery, focusing on its chemical identity, safety considerations, and synthetic accessibility.
While a specific CAS number for 7-Boc-10-oxo-2,7-diaza-spiro[4.5]decane is not readily found in major chemical databases, this guide will leverage data from structurally analogous compounds to provide a comprehensive overview. The principles of synthesis and safety discussed herein are broadly applicable to this class of molecules.
Compound Identification and Physicochemical Properties
The precise structure of 7-Boc-10-oxo-2,7-diaza-spiro[4.5]decane, systematically named tert-butyl 10-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate, is crucial for understanding its reactivity and biological potential. For the purpose of this guide, we will consider its close analogues for which data is publicly available.
A closely related and commercially available analogue is tert-butyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate , with the CAS Number 923009-50-1 .[2][3] Another relevant analogue is tert-butyl 2-benzyl-10-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate , assigned the CAS Number 1330764-01-6 .[4][5]
| Property | tert-Butyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate | tert-Butyl 2-benzyl-10-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate |
| CAS Number | 923009-50-1[2][3] | 1330764-01-6[4][5] |
| Molecular Formula | C₁₃H₂₂N₂O₃[2] | C₂₀H₂₈N₂O₃[4] |
| Molecular Weight | 254.33 g/mol [2] | 344.45 g/mol [4] |
| Physical Form | Solid[3] | Not specified |
| Storage | Room temperature[2][3] | Room temperature[4] |
Safety Data and Handling Precautions
Comprehensive safety data for 7-Boc-10-oxo-2,7-diaza-spiro[4.5]decane is not available. However, the safety profile of the analogous tert-butyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate (CAS 923009-50-1) provides critical guidance.
Hazard Identification:
This compound is classified as hazardous.[3] The GHS pictograms associated with it indicate potential health hazards.[3]
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Hazard Statements:
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Signal Word: Warning[3]
Precautionary Measures:
Standard laboratory precautions for handling chemical reagents should be strictly followed.
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]
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P264: Wash skin thoroughly after handling.[3]
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P270: Do not eat, drink or smoke when using this product.[3]
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P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]
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P302+P352: IF ON SKIN: Wash with plenty of water.[3]
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
General Handling of Boc-Protected Compounds:
The tert-butoxycarbonyl (Boc) protecting group is widely used in organic synthesis. While generally stable, its removal often requires acidic conditions, which necessitates careful handling to avoid inadvertent deprotection and potential side reactions. During synthesis and purification, it is crucial to use appropriate personal protective equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves. All manipulations should be performed in a well-ventilated fume hood.
Synthesis Strategies and Methodologies
The synthesis of diazaspiro[4.5]decane scaffolds is a topic of significant interest in organic chemistry. Various synthetic routes have been developed to access these complex architectures.
A common strategy for constructing the 2,7-diaza-spiro[4.5]decane core involves a multi-step sequence, often starting from readily available cyclic ketones and amino acids. One plausible synthetic approach for 7-Boc-10-oxo-2,7-diaza-spiro[4.5]decane could involve the following key transformations:
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Formation of a Spirocyclic Intermediate: This can be achieved through various methods, including the Petasis or Ugi multicomponent reactions, or through sequential alkylation and cyclization strategies.
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Introduction of the Amine Functionalities: The nitrogen atoms at positions 2 and 7 are typically introduced using nitrogen-containing nucleophiles.
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Boc Protection: The secondary amine at the 7-position is selectively protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.
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Oxidation to the Ketone: The final step would involve the oxidation of a precursor alcohol at the 10-position to the desired ketone.
A documented synthesis for a related compound, 2,8-diazaspiro[4.5]decan-1-one, involves the treatment of tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate with a 4M HCl solution in dichloromethane.[6] This highlights a common deprotection step that could be reversed to achieve Boc protection.
The following diagram illustrates a generalized workflow for the synthesis of Boc-protected diazaspiro[4.5]decanones.
Caption: Generalized synthetic workflow for 7-Boc-10-oxo-2,7-diaza-spiro[4.5]decane.
Applications in Drug Discovery
The 2,7-diaza-spiro[4.5]decane scaffold is a privileged structure in medicinal chemistry due to its rigid, three-dimensional nature which can lead to improved target binding and selectivity. The presence of two nitrogen atoms allows for diverse functionalization, enabling the exploration of a wide chemical space.
Derivatives of diazaspiro[4.5]decan-1-one have been investigated as potential chitin synthase inhibitors and antifungal agents.[7] Furthermore, the broader class of spiro[4.5]decanone derivatives has shown promise as inhibitors of Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylases (PHDs), which are key targets for the treatment of anemia and ischemia-related diseases.[8]
The 7-Boc-10-oxo-2,7-diaza-spiro[4.5]decane, with its protected amine and reactive ketone, serves as a versatile intermediate for the synthesis of compound libraries targeting a range of biological targets. The Boc group can be readily removed under acidic conditions to allow for further derivatization at the 7-position, while the ketone at the 10-position can be subjected to various chemical transformations, such as reductive amination or Grignard reactions.
Conclusion
References
Sources
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- 4. calpaclab.com [calpaclab.com]
- 5. 1330764-01-6|tert-Butyl 2-benzyl-10-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate|BLD Pharm [bldpharm.com]
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